An In-depth Technical Guide to DBCO-Dextran Sulfate 40,000 Da
An In-depth Technical Guide to DBCO-Dextran Sulfate 40,000 Da
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Dibenzocyclooctyne-Dextran Sulfate (B86663) with a molecular weight of 40,000 Daltons (DBCO-Dextran sulfate 40,000 Da). This document details its core components, synthesis, physicochemical properties, and its burgeoning application in the targeted modification of extracellular vesicles (exosomes) for therapeutic research, particularly in the context of rheumatoid arthritis.
Introduction to DBCO-Dextran Sulfate 40,000 Da
DBCO-Dextran sulfate 40,000 Da is a functionalized biopolymer designed for bioorthogonal click chemistry applications. It combines the properties of dextran (B179266) sulfate, a sulfated polysaccharide with known biological activities, and the DBCO moiety, which allows for covalent conjugation to azide-modified molecules without the need for a copper catalyst. This makes it an ideal tool for labeling and modifying biological entities in complex environments. A primary application of this compound is in the surface engineering of exosomes to create "DS-EXOs," which are being investigated for their therapeutic potential in diseases such as rheumatoid arthritis.[1]
Core Components
Dextran Sulfate (40,000 Da)
Dextran sulfate is a polyanionic derivative of dextran, a bacterial polysaccharide.[2] The 40,000 Da molecular weight variant possesses a range of biological properties, including anti-inflammatory, antiviral, and anticoagulant activities.[3][4] Its sulfated nature allows it to interact with various cell surface receptors and other biological molecules.
Dibenzocyclooctyne (DBCO)
DBCO is a cyclooctyne (B158145) derivative that is highly reactive towards azides in a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. This "click chemistry" reaction is bioorthogonal, meaning it can proceed within biological systems without interfering with native biochemical processes.[5][6]
Physicochemical Properties
A summary of the key physicochemical properties of Dextran Sulfate 40,000 Da is presented in the table below. The conjugation with DBCO is not expected to significantly alter these bulk properties.
| Property | Value | Reference |
| Molecular Weight (Mw) | ~40,000 Da | [2] |
| Appearance | White to off-white powder | [2] |
| Solubility | Readily soluble in water | [2] |
| pH (10 g/L solution) | 6.0 - 8.0 | [2] |
| Sulfur Content | Varies (typically 8-13% for low sulfation) | [3] |
| Storage Temperature | Room temperature | [2] |
Synthesis and Purification
While a specific, publicly available, step-by-step protocol for the synthesis of commercial DBCO-Dextran sulfate 40,000 Da is proprietary, a general methodology can be inferred from established bioconjugation techniques. The following represents a plausible synthesis and purification workflow.
Experimental Protocol: Synthesis of DBCO-Dextran Sulfate 40,000 Da
This protocol describes a two-step process involving the introduction of an amine-reactive handle onto the dextran sulfate backbone, followed by conjugation with a DBCO-NHS ester.
Materials:
-
Dextran Sulfate Sodium Salt (40,000 Da)
-
N-(3-Aminopropyl)methacrylamide hydrochloride (APMA)
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N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
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N-Hydroxysuccinimide (NHS)
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DBCO-NHS Ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
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Dialysis tubing (MWCO 10-14 kDa)
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Lyophilizer
Procedure:
-
Activation of Dextran Sulfate:
-
Dissolve Dextran Sulfate (1 g) in 50 mL of 0.1 M MES buffer (pH 6.0).
-
Add EDC (5-fold molar excess over hydroxyl groups) and NHS (5-fold molar excess).
-
Stir the reaction mixture at room temperature for 30 minutes to activate the carboxyl groups (naturally present or introduced).
-
-
Amination of Dextran Sulfate:
-
Add APMA (10-fold molar excess) to the activated dextran sulfate solution.
-
Adjust the pH to 7.5-8.0 with 0.1 M sodium bicarbonate buffer.
-
Stir the reaction overnight at room temperature.
-
-
Purification of Amino-Functionalized Dextran Sulfate:
-
Transfer the reaction mixture to a dialysis tube (MWCO 10-14 kDa).
-
Dialyze against deionized water for 48-72 hours, changing the water every 12 hours to remove unreacted reagents.
-
Lyophilize the dialyzed solution to obtain amino-functionalized dextran sulfate as a white powder.
-
-
Conjugation with DBCO-NHS Ester:
-
Dissolve the amino-functionalized dextran sulfate (100 mg) in 10 mL of 0.1 M sodium bicarbonate buffer (pH 8.3).
-
Dissolve DBCO-NHS ester (5 to 10-fold molar excess over introduced amine groups) in 1 mL of anhydrous DMF or DMSO.
-
Add the DBCO-NHS ester solution dropwise to the dextran sulfate solution while stirring.
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Stir the reaction for 4-6 hours at room temperature, protected from light.
-
-
Final Purification:
-
Purify the DBCO-Dextran sulfate conjugate by dialysis (MWCO 10-14 kDa) against deionized water for 48-72 hours to remove unreacted DBCO-NHS ester and byproducts.[7]
-
Alternatively, size-exclusion chromatography can be used for purification.[7]
-
Lyophilize the purified product to obtain DBCO-Dextran sulfate 40,000 Da as a white, fluffy solid.
-
Characterization Methods
The successful synthesis of DBCO-Dextran sulfate can be confirmed using the following techniques:
| Technique | Purpose |
| FTIR Spectroscopy | To confirm the presence of the azide-reactive alkyne group from DBCO. |
| ¹H NMR Spectroscopy | To quantify the degree of DBCO substitution. |
| UV-Vis Spectroscopy | The DBCO group has a characteristic absorbance around 309 nm. |
| Gel Permeation Chromatography (GPC) | To confirm the molecular weight and purity of the conjugate. |
Application in Exosome Modification for Rheumatoid Arthritis Research
A key application of DBCO-Dextran sulfate 40,000 Da is the surface modification of exosomes to enhance their therapeutic potential in rheumatoid arthritis (RA).
Experimental Protocol: Construction of Dextran Sulfate-Modified Exosomes (DS-EXOs)
This protocol outlines the general steps for modifying azide-labeled exosomes with DBCO-Dextran sulfate.
Materials:
-
Exosomes isolated from a suitable cell source (e.g., mesenchymal stem cells)
-
Ac4ManNAz (N-azidoacetylmannosamine-tetraacylated) for metabolic labeling of cells
-
DBCO-Dextran sulfate 40,000 Da
-
Phosphate-buffered saline (PBS)
-
Exosome isolation kit or ultracentrifugation equipment
Procedure:
-
Metabolic Labeling of Exosome-Producing Cells:
-
Culture the desired cells (e.g., mesenchymal stem cells) in standard growth medium.
-
Supplement the culture medium with Ac4ManNAz (typically 25-50 µM) and incubate for 48-72 hours. This will result in the expression of azide (B81097) groups on the surface of the cells and the exosomes they secrete.
-
-
Isolation of Azide-Labeled Exosomes:
-
Collect the cell culture supernatant.
-
Isolate exosomes using a commercial exosome isolation kit or through differential ultracentrifugation.[8]
-
Resuspend the isolated exosomes in PBS.
-
-
Click Chemistry Reaction:
-
Add DBCO-Dextran sulfate 40,000 Da to the suspension of azide-labeled exosomes. A typical starting concentration is a 10-20 fold molar excess of DBCO-Dextran sulfate to the estimated number of azide groups on the exosomes.
-
Incubate the mixture for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.[9]
-
-
Purification of DS-EXOs:
-
Remove unreacted DBCO-Dextran sulfate by size-exclusion chromatography or by using exosome spin columns.
-
Wash the purified DS-EXOs with PBS.
-
-
Characterization of DS-EXOs:
-
Confirm the presence of dextran sulfate on the exosome surface using techniques like fluorescently labeling the DBCO-Dextran sulfate and visualizing with fluorescence microscopy or flow cytometry.
-
Analyze the size and concentration of the modified exosomes using Nanoparticle Tracking Analysis (NTA).
-
Signaling Pathways and Logical Relationships in Rheumatoid Arthritis
The therapeutic potential of DS-EXOs in rheumatoid arthritis is believed to stem from the combined effects of the exosomes' intrinsic immunomodulatory properties and the bioactivity of the attached dextran sulfate.
Proposed Mechanism of Action
Dextran sulfate-modified exosomes are hypothesized to target inflamed joints and modulate the immune response in rheumatoid arthritis. The dextran sulfate coating may enhance the uptake of exosomes by activated macrophages, which play a central role in the pathogenesis of RA.[3][4]
Caption: Proposed mechanism of action for DS-Exosomes in rheumatoid arthritis.
Experimental Workflow for Evaluating DS-Exo Efficacy
The following diagram illustrates a typical experimental workflow to assess the therapeutic potential of DS-EXOs in a preclinical model of rheumatoid arthritis.
Caption: Experimental workflow for testing DS-Exosome efficacy in a mouse model of RA.
Conclusion
DBCO-Dextran sulfate 40,000 Da is a versatile and powerful tool for researchers in drug development and cell biology. Its application in the surface engineering of exosomes opens up new avenues for targeted therapies. The ability to combine the beneficial properties of dextran sulfate with the targeting capabilities of exosomes holds significant promise for the development of novel treatments for inflammatory diseases like rheumatoid arthritis. Further research into the specific signaling pathways modulated by DS-EXOs will be crucial in fully realizing their therapeutic potential.
References
- 1. Rapid purification of DNA samples from dextran sodium sulfate (DSS) contaminants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chondrex.com [chondrex.com]
- 3. Dextran sulfate nanoparticles as a theranostic nanomedicine for rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. broadpharm.com [broadpharm.com]
- 6. help.lumiprobe.com [help.lumiprobe.com]
- 7. How are dextran conjugates purified? | AAT Bioquest [aatbio.com]
- 8. US9671321B2 - Methods and compositions for exosome isolation - Google Patents [patents.google.com]
- 9. docs.aatbio.com [docs.aatbio.com]
